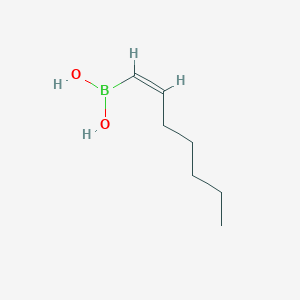

(Z)-Hept-1-en-1-ylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-Hept-1-en-1-ylboronsäure ist eine Organoborverbindung, die sich durch das Vorhandensein einer Boronsäuregruppe auszeichnet, die an eine Hept-1-en-1-yl-Kette gebunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (Z)-Hept-1-en-1-ylboronsäure umfasst typischerweise die Hydroborierung von Hept-1-in mit einem Boranreagens, gefolgt von Oxidation. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Tetrahydrofuran (THF) und Katalysatoren wie Palladium- oder Platinkomplexen, um den Hydroborierungsprozess zu erleichtern .

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion von (Z)-Hept-1-en-1-ylboronsäure kontinuierliche Strömungsreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Der Einsatz von automatisierten Systemen ermöglicht eine präzise Steuerung von Temperatur, Druck und Reagenzkonzentrationen, was zu einem effizienteren und skalierbaren Produktionsprozess führt.

Analyse Chemischer Reaktionen

Reaktionstypen: (Z)-Hept-1-en-1-ylboronsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung in den entsprechenden Alkohol oder Aldehyd unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Chromtrioxid.

Reduktion: Bildung des entsprechenden Alkans durch katalytische Hydrierung.

Substitution: Reaktion mit Halogenen oder anderen Elektrophilen zur Bildung substituierter Derivate.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid in Gegenwart einer Base wie Natriumhydroxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) unter Wasserstoffgas.

Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte:

Oxidation: Hept-1-en-1-ol oder Heptanal.

Reduktion: Heptan.

Substitution: Halogenierte Hept-1-en-1-yl-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: (Z)-Hept-1-en-1-ylboronsäure wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch Suzuki-Miyaura-Kupplungsreaktionen. Dies macht sie wertvoll für die Synthese komplexer organischer Moleküle und Pharmazeutika .

Biologie und Medizin: In der pharmazeutischen Chemie werden Derivate von (Z)-Hept-1-en-1-ylboronsäure auf ihr Potenzial als Enzyminhibitoren untersucht, insbesondere bei der Entwicklung von Proteaseinhibitoren für therapeutische Anwendungen.

Industrie: Die Verbindung wird bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Nanomaterialien verwendet, da sie stabile Bor-Kohlenstoff-Bindungen bilden kann.

5. Wirkmechanismus

Der Mechanismus, durch den (Z)-Hept-1-en-1-ylboronsäure ihre Wirkung entfaltet, beinhaltet die Wechselwirkung der Boronsäuregruppe mit verschiedenen molekularen Zielstrukturen. Bei der Enzyminhibition kann die Boronsäuregruppe reversible kovalente Bindungen mit Resten am aktiven Zentrum bilden und so die Aktivität des Enzyms blockieren. Diese Wechselwirkung ist besonders relevant bei der Inhibition von Serinproteasen und anderen Enzymen, die an Krankheitswegen beteiligt sind .

Ähnliche Verbindungen:

(E)-Hept-1-en-1-ylboronsäure: Unterscheidet sich in der geometrischen Konfiguration um die Doppelbindung.

Hept-1-in-1-ylboronsäure: weist eine Dreifachbindung anstelle einer Doppelbindung auf.

Methylboronsäure: Eine einfachere Boronsäure mit einer Methylgruppe anstelle einer Hept-1-en-1-yl-Kette.

Eindeutigkeit: (Z)-Hept-1-en-1-ylboronsäure ist aufgrund ihrer spezifischen geometrischen Konfiguration einzigartig, die ihre Reaktivität und Wechselwirkung mit anderen Molekülen beeinflussen kann. Dies macht sie besonders nützlich in der stereoselektiven Synthese und in Anwendungen, bei denen die räumliche Anordnung von Atomen entscheidend ist.

Wirkmechanismus

The mechanism by which (Z)-Hept-1-en-1-ylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site residues, thereby blocking the enzyme’s activity. This interaction is particularly relevant in the inhibition of serine proteases and other enzymes involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

(E)-Hept-1-en-1-ylboronic acid: Differing in the geometric configuration around the double bond.

Hept-1-yn-1-ylboronic acid: Featuring a triple bond instead of a double bond.

Methylboronic acid: A simpler boronic acid with a methyl group instead of a hept-1-en-1-yl chain.

Uniqueness: (Z)-Hept-1-en-1-ylboronic acid is unique due to its specific geometric configuration, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in stereoselective synthesis and applications where the spatial arrangement of atoms is crucial.

Biologische Aktivität

(Z)-Hept-1-en-1-ylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and applications in therapeutic contexts, including detailed research findings and case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a heptene chain. Its structure allows for unique interactions with biological targets, particularly enzymes, through reversible covalent bonding. The compound can be synthesized through various chemical reactions, including oxidation and reduction processes, which can yield derivatives with tailored biological activities.

The primary mechanism by which this compound exerts its biological effects is through the formation of reversible covalent bonds with active site residues of enzymes. This interaction is crucial in inhibiting enzyme activity, particularly for serine proteases involved in various disease pathways. The boronic acid group can specifically target the hydroxyl groups of serine residues, leading to enzyme inhibition .

Enzyme Inhibition

Research has demonstrated that this compound derivatives are promising candidates for developing protease inhibitors. In particular, studies have focused on their ability to inhibit the activity of the Plasmodium falciparum SUB1 enzyme, which plays a critical role in the malaria life cycle. Compounds derived from this boronic acid have shown significant inhibitory effects on SUB1, with some exhibiting low nanomolar potency .

Table 1: Inhibition Potency of this compound Derivatives

| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Derivative 1 | PfSUB1 | 25 | 13 |

| Derivative 2 | Human Proteasome | 100 | 3 |

| Derivative 3 | Serine Protease | 50 | 10 |

The selectivity ratio indicates the preference of each compound for its target over human enzymes, which is crucial for minimizing side effects in therapeutic applications.

Study on Protease Inhibition

In a notable study, researchers synthesized various derivatives of this compound to evaluate their inhibitory effects on proteases. The results indicated that specific modifications to the boronic acid moiety significantly enhanced selectivity against human proteasomes while maintaining potent activity against PfSUB1. For instance, a cyclic boronic acid analogue showed a remarkable loss of inhibitory potency against human proteasomes while retaining high efficacy against PfSUB1 .

Cellular Assays

In vitro assays using human cell lines demonstrated that compounds derived from this compound could induce autophagy and inhibit dimerization of alpha-synuclein proteins, which are implicated in neurodegenerative diseases such as Parkinson's disease. The concentration-response curves indicated that these compounds could effectively modulate cellular pathways associated with neuroprotection .

Table 2: Biological Activity in Cellular Assays

| Compound | Assay Type | EC50 (µM) | Effect |

|---|---|---|---|

| Compound A | Autophagy Induction | 10 | Significant increase |

| Compound B | αSyn Dimerization | 5 | Complete inhibition |

Eigenschaften

Molekularformel |

C7H15BO2 |

|---|---|

Molekulargewicht |

142.01 g/mol |

IUPAC-Name |

[(Z)-hept-1-enyl]boronic acid |

InChI |

InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3/b7-6- |

InChI-Schlüssel |

LDTJUGVTOZBIBN-SREVYHEPSA-N |

Isomerische SMILES |

B(/C=C\CCCCC)(O)O |

Kanonische SMILES |

B(C=CCCCCC)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.